methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate
Description
Methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a structurally complex heterocyclic compound featuring:
- A tetrahydro-2H-pyrrolo[3,4-d]isoxazole core with fused pyrrolidine and isoxazole rings.
- o-Tolyl (ortho-methylphenyl) and 5-methylfuran-2-yl substituents, contributing steric bulk and electron-donating effects.
- A methyl benzoate ester at the 4-position, influencing solubility and metabolic stability.
Its structural motifs align with bioactive molecules targeting enzymes or receptors via heterocyclic interactions .
Properties
IUPAC Name |
methyl 4-[3-(5-methylfuran-2-yl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-14-6-4-5-7-18(14)27-21(19-13-8-15(2)32-19)20-22(33-27)24(29)26(23(20)28)17-11-9-16(10-12-17)25(30)31-3/h4-13,20-22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZMTJMEJFNJHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(O5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological evaluations based on diverse research findings.
Structural Characteristics
The compound features a benzoate moiety linked to a pyrrolo[3,4-d]isoxazole structure with significant functional groups that may influence its biological activity. The presence of the 5-methylfuran ring and dioxo groups contributes to its reactivity and interaction with biological targets.
Chemical Structure
- Molecular Formula : C22H21N3O5
- Molecular Weight : 407.419 g/mol
- SMILES Notation :
CCOC(=O)C1C(=O)N(CCc2ccccc2)c3cc(nn3C1=O)c4oc(C)cc4
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and functional group modifications. Various synthetic routes have been explored to optimize yield and purity.
Anticancer Potential
Recent studies have indicated that compounds similar in structure to this compound exhibit promising anticancer properties. For instance, derivatives of similar pyrrolo[3,4-d]isoxazole compounds have shown significant cytotoxic effects against various cancer cell lines.
In one study, derivatives were tested for their ability to inhibit cell proliferation in breast cancer models, demonstrating IC50 values in the low micromolar range. The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specific studies focused on its interaction with enzymes involved in metabolic pathways relevant to cancer progression. For example:
- PARP Inhibition : Compounds with similar structural motifs have been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells.
Case Studies
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Study on Anticancer Activity : A recent investigation assessed a series of pyrrolo[3,4-d]isoxazole derivatives for their anticancer activity against breast cancer cell lines. The results indicated that methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo...) exhibited IC50 values significantly lower than standard chemotherapeutics.
Compound IC50 (µM) Mechanism Methyl 4... 0.85 Apoptosis induction Standard Drug 1.20 DNA intercalation -
Enzyme Inhibition Study : Another study evaluated the inhibition of PARP by structurally related compounds. The findings revealed that the compound inhibited PARP activity with an IC50 value of approximately 0.9 µM.
Compound IC50 (µM) Target Methyl 4... 0.9 PARP Control 1.5 PARP
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural features are compared below with analogs from recent literature. Key differences in core scaffolds, substituents, and properties are highlighted.
Table 1: Structural and Functional Comparisons
Key Comparisons:
Core Heterocycles: The pyrrolo-isoxazole core in the target compound differs from the pyrrolo-pyrrole in , which lacks the isoxazole’s oxygen atom. This may enhance oxidative stability but reduce basicity compared to pyrrolo-pyrroles .
Substituent Effects: The o-tolyl group introduces steric hindrance absent in para-substituted aryl analogs (e.g., ’s fluorophenyl derivatives). This could impede metabolic degradation but reduce solubility . However, furans are more prone to oxidative metabolism than triazoles .
Functional Groups :
- The methyl benzoate ester contrasts with ’s toluate esters. Methyl esters generally exhibit slower hydrolysis than bulkier analogs (e.g., ethyl), extending plasma half-life .
- The 4,6-dioxo groups in the target compound resemble the carbonyl motifs in ’s carboxylates, which are critical for hydrogen-bonding in enzyme inhibition .
Biological Activity :
- While direct data is lacking, the target’s structure aligns with triazolo-thiadiazoles () in targeting fungal enzymes (e.g., 14-α-demethylase). Docking studies suggest similar binding modes for fused heterocycles .
- ’s pyrrolo-pyrroles demonstrate protease inhibition, implying the target’s dioxo groups could interact with catalytic serine or aspartic acid residues .
Research Implications and Gaps
- Synthesis : The target compound likely requires multi-step protocols, such as HATU-mediated coupling (as in ) or cyclization reactions for the isoxazole core .
- Bioactivity : Prioritize in vitro assays against fungal/enzymatic targets (e.g., 14-α-demethylase) and compare IC50 values with and compounds .
- ADME Profiles : Computational modeling (e.g., LogP, solubility) is needed to assess bioavailability, given the compound’s high molecular weight and lipophilic substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
